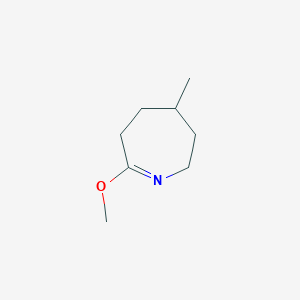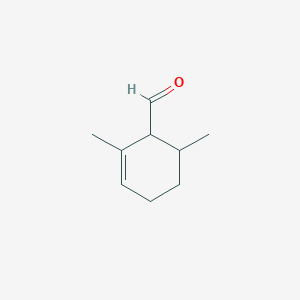![molecular formula C13H16O4 B6599200 2-{3-[(tert-butoxy)carbonyl]phenyl}aceticacid CAS No. 342624-55-9](/img/structure/B6599200.png)
2-{3-[(tert-butoxy)carbonyl]phenyl}aceticacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{3-[(tert-butoxy)carbonyl]phenyl}acetic acid is an organic compound that features a tert-butoxycarbonyl (Boc) protecting group attached to a phenylacetic acid core. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions, allowing for selective transformations of other functional groups .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the reaction of phenylacetic acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of Boc-protected compounds often employs continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-{3-[(tert-butoxy)carbonyl]phenyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The phenyl ring can be oxidized under strong oxidative conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Trifluoroacetic acid (TFA) in dichloromethane or hydrochloric acid (HCl) in methanol.
Major Products
Oxidation: Formation of phenylacetic acid derivatives with oxidized phenyl rings.
Reduction: Formation of phenylethanol derivatives.
Substitution: Formation of the free amine after Boc deprotection.
Aplicaciones Científicas De Investigación
2-{3-[(tert-butoxy)carbonyl]phenyl}acetic acid is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the preparation of peptide and protein derivatives by protecting amine groups during synthesis.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drug candidates that require selective protection of functional groups.
Industry: Applied in the production of fine chemicals and advanced materials
Mecanismo De Acción
The mechanism of action of 2-{3-[(tert-butoxy)carbonyl]phenyl}acetic acid primarily involves the protection of amine groups through the formation of a stable carbamate linkage. The Boc group can be selectively removed under acidic conditions, allowing for the subsequent functionalization of the amine . This selective protection and deprotection strategy is crucial in multi-step organic synthesis, enabling the synthesis of complex molecules with high precision.
Comparación Con Compuestos Similares
2-{3-[(tert-butoxy)carbonyl]phenyl}acetic acid can be compared with other Boc-protected compounds, such as:
2-{2-[(tert-butoxy)carbonyl]phenyl}acetic acid: Similar structure but with the Boc group attached at a different position on the phenyl ring.
tert-Butoxycarbonyl-protected amino acids: Widely used in peptide synthesis for protecting the amine groups of amino acids.
The uniqueness of 2-{3-[(tert-butoxy)carbonyl]phenyl}acetic acid lies in its specific substitution pattern, which can influence its reactivity and the types of transformations it can undergo.
Propiedades
IUPAC Name |
2-[3-[(2-methylpropan-2-yl)oxycarbonyl]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-13(2,3)17-12(16)10-6-4-5-9(7-10)8-11(14)15/h4-7H,8H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNNUFURMIUVRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CC=CC(=C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[(1r,3r)-3-(aminomethyl)-3-phenylcyclobutyl]carbamate](/img/structure/B6599123.png)
![tert-butyl N-{[(1r,3r)-3-amino-1-phenylcyclobutyl]methyl}carbamate](/img/structure/B6599128.png)

![imidazo[2,1-f][1,2,4]triazine](/img/structure/B6599137.png)







![(2S)-1-[(oxetan-3-yl)amino]propan-2-ol](/img/structure/B6599190.png)

